molecular formula C23H29ClN2O6 B1682405 Zatosetron maleate CAS No. 123482-23-5

Zatosetron maleate

Cat. No.: B1682405
CAS No.: 123482-23-5
M. Wt: 464.9 g/mol
InChI Key: HAFQATMFFHYNPN-BSLJCGBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zatosetron maleate involves the reaction of tropinone with 5-chlorosalicylic acid. The process includes several key steps:

Industrial Production Methods: The industrial production of this compound focuses on optimizing the supply and quality of the critical raw material tropinone, improving the stereoselective formation of 3-endo-tropanamine, and ensuring compatibility with existing manufacturing capabilities .

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound.

    Substitution: Substitution reactions, particularly involving the benzofuran ring, are more prevalent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions typically involve modifications to the benzofuran ring or the tropane moiety, leading to derivatives with altered pharmacological properties .

Scientific Research Applications

Zatosetron maleate has a wide range of scientific research applications:

Mechanism of Action

Zatosetron maleate exerts its effects by selectively antagonizing the 5-HT3 receptor. This receptor is involved in the vomiting reflex, and its blockade by this compound prevents nausea and vomiting. The compound binds to the receptor, inhibiting the action of serotonin, which is released during chemotherapy and other emetogenic conditions .

Comparison with Similar Compounds

  • Ondansetron
  • Granisetron
  • Tropisetron
  • Ricasetron

Comparison: Zatosetron maleate is unique in its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport. Compared to ondansetron and granisetron, this compound has shown effective anxiolytic properties in addition to its primary use .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQATMFFHYNPN-BSLJCGBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123482-22-4 (Parent)
Record name Zatosetron maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123482-23-5
Record name Zatosetron maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZATOSETRON MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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